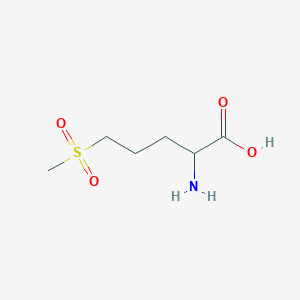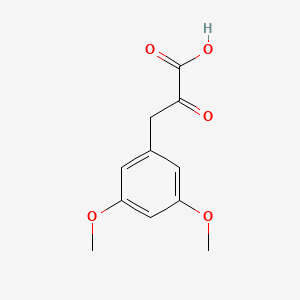
4-Amino-1,1-dimethoxy-2-methylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1,1-dimethoxy-2-methylbutan-2-ol is an organic compound with the molecular formula C7H17NO3. It is a versatile compound used in various scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,1-dimethoxy-2-methylbutan-2-ol typically involves the reaction of 4-amino-2-methylbutan-2-ol with methanol in the presence of an acid catalyst. The reaction conditions include maintaining a temperature range of 50-70°C and using a strong acid like sulfuric acid as the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1,1-dimethoxy-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Amino-1,1-dimethoxy-2-methylbutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 4-Amino-1,1-dimethoxy-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-methylbutan-2-ol: Similar in structure but lacks the dimethoxy groups.
4,4-Dimethoxybutan-1-amine: Similar in structure but has a different arrangement of functional groups.
Uniqueness
4-Amino-1,1-dimethoxy-2-methylbutan-2-ol is unique due to the presence of both amino and dimethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H17NO3 |
|---|---|
Peso molecular |
163.21 g/mol |
Nombre IUPAC |
4-amino-1,1-dimethoxy-2-methylbutan-2-ol |
InChI |
InChI=1S/C7H17NO3/c1-7(9,4-5-8)6(10-2)11-3/h6,9H,4-5,8H2,1-3H3 |
Clave InChI |
PTDVJZKSQMRSPB-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN)(C(OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-methoxy-1H-pyrazolo[3,4-b]quinoline](/img/structure/B13526109.png)


![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine](/img/structure/B13526129.png)
![[(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13526150.png)

